molecular formula C18H17ClN2O3 B11382783 5-chloro-3-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide

5-chloro-3-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11382783
M. Wt: 344.8 g/mol
InChI Key: SAOPDLXEJREZAJ-UHFFFAOYSA-N
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Description

5-chloro-3-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzofuran Core: Starting with a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran core.

    Chlorination and Methylation: Introduction of the chloro and methyl groups can be achieved through electrophilic substitution reactions.

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through cyclization of an appropriate o-aminophenol derivative.

    Amide Formation: The final step involves coupling the benzofuran and benzoxazole derivatives through amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, benzofuran derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications may include the development of new pharmaceuticals targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, such compounds can be used in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide would depend on its specific biological target. Generally, benzofuran derivatives can interact with enzymes or receptors, modulating their activity through binding interactions. This can lead to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-3-methyl-1-benzofuran-2-carboxamide
  • N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide

Uniqueness

The unique combination of the benzofuran and benzoxazole rings, along with the specific substitution pattern, may confer distinct biological activities and chemical properties to 5-chloro-3-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide, differentiating it from other similar compounds.

Properties

Molecular Formula

C18H17ClN2O3

Molecular Weight

344.8 g/mol

IUPAC Name

5-chloro-3-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H17ClN2O3/c1-9-3-5-14-13(7-9)18(24-21-14)20-17(22)16-10(2)12-8-11(19)4-6-15(12)23-16/h4,6,8-9H,3,5,7H2,1-2H3,(H,20,22)

InChI Key

SAOPDLXEJREZAJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NOC(=C2C1)NC(=O)C3=C(C4=C(O3)C=CC(=C4)Cl)C

Origin of Product

United States

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